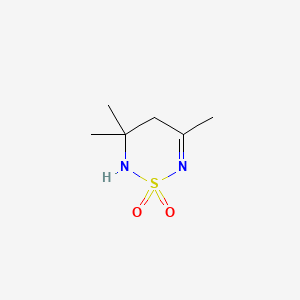
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide typically involves the reaction of cyclic imidates with taurine . This method allows for the preparation of the compound in bulk quantities. Another common method involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reductive cleavage with sodium cyanoborohydride can be used to synthesize medium-sized ring azasultams.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium cyanoborohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and azasultams, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Agriculture: The compound and its derivatives are investigated for their potential as fungicides and pesticides.
Mecanismo De Acción
The mechanism by which 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide exerts its effects involves interaction with specific molecular targets. For instance, it can act as an ATP-sensitive potassium channel opener, influencing insulin release and cardiovascular functions . The compound’s activity is often mediated through its interaction with enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its cardiovascular and hypertensive effects.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its fungicidal activity.
Uniqueness
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other thiadiazine derivatives and potentially more versatile in its applications.
Propiedades
Número CAS |
73908-90-4 |
|---|---|
Fórmula molecular |
C6H12N2O2S |
Peso molecular |
176.24 g/mol |
Nombre IUPAC |
3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C6H12N2O2S/c1-5-4-6(2,3)8-11(9,10)7-5/h8H,4H2,1-3H3 |
Clave InChI |
PYKLLNFDKBCHKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NS(=O)(=O)NC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


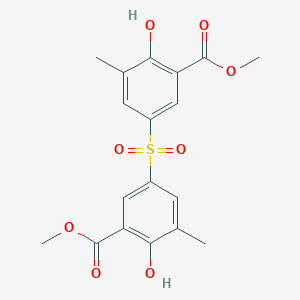
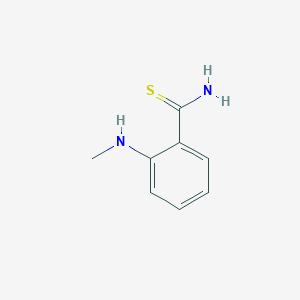
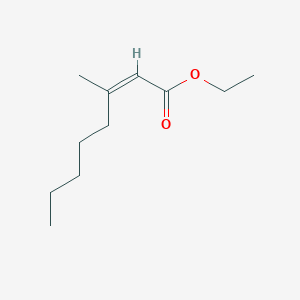

![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
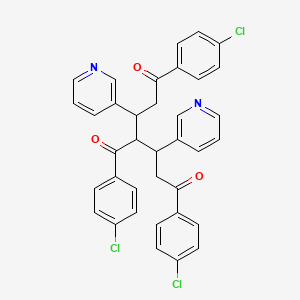
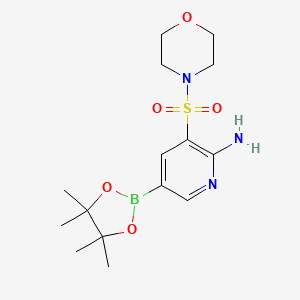
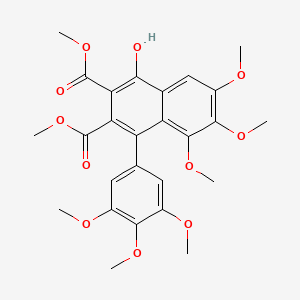



![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)


